molecular formula C8H9BrN2 B599648 N-allyl-5-bromopyridin-2-amine CAS No. 106037-57-4

N-allyl-5-bromopyridin-2-amine

Cat. No. B599648
CAS RN: 106037-57-4
M. Wt: 213.078
InChI Key: ONVUSVONUIOIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-5-bromopyridin-2-amine is a chemical compound with the molecular formula C8H9BrN2 . It is a derivative of 2-Amino-5-bromopyridine, which is a brominated aromatic amine reagent used for the synthesis of polycyclic azaarenes .

Scientific Research Applications

Synthesis of New Derivatives

“N-allyl-5-bromopyridin-2-amine” could be used in the synthesis of new N-Arylpyrimidin-2-amine derivatives . These derivatives have been synthesized from the corresponding amines, applying optimized Buchwald-Hartwig amination conditions .

Drug-like Scaffold

The 2-aminopyrimidine moiety, a common structural subunit in a large number of both natural products and synthetic compounds, has been widely used as a drug-like scaffold . “N-allyl-5-bromopyridin-2-amine” could potentially be used in the development of new drugs.

Enzyme Inhibitory Activity

2-Aminopyrimidine derivatives substituted at N- or 4-positions show versatile biological and pharmacological activities . They have enzyme inhibitory activity against a number of kinases, such as Bcr-Abl kinase, rho-associated protein kinase, and glycogen synthase kinase (GSK3) . “N-allyl-5-bromopyridin-2-amine” could potentially be used in this context.

Antifungal and Pesticidal Activities

2-Aminopyrimidine derivatives have shown antifungal and pesticidal activities. “N-allyl-5-bromopyridin-2-amine” could potentially be used in the development of new antifungal and pesticidal agents.

Direct Synthesis of Allyl Amines

“N-allyl-5-bromopyridin-2-amine” could potentially be used in the direct synthesis of allyl amines with 2-Nitrosulfonamide derivatives via the Tsuji-Trost Reaction . This reaction is a palladium-catalysed allylation of nucleophiles .

Study of Hydrogen-Bonding Patterns

“N-allyl-5-bromopyridin-2-amine” has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal . It could potentially be used in further studies of hydrogen bonding patterns in other cocrystals.

Safety and Hazards

While specific safety and hazard information for N-Allyl-5-bromopyridin-2-amine is not available, it’s important to handle all chemical compounds with care. For example, 2-Amino-5-bromopyridine is known to be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

5-bromo-N-prop-2-enylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c1-2-5-10-8-4-3-7(9)6-11-8/h2-4,6H,1,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVUSVONUIOIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-5-bromopyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.